Ethyl 4-[5-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamoyl]furan-2-yl]benzoate
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Overview
Description
Ethyl 4-[5-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamoyl]furan-2-yl]benzoate is a complex organic compound that features a benzothiazole moiety, a furan ring, and a benzoate ester
Preparation Methods
The synthesis of Ethyl 4-[5-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamoyl]furan-2-yl]benzoate involves multiple steps, typically starting with the preparation of the benzothiazole and furan intermediates. Common synthetic routes include:
Diazo-coupling: This method involves the reaction of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from aldehydes, β-keto esters, and urea.
Microwave irradiation: This technique accelerates chemical reactions by using microwave energy to heat the reactants.
One-pot multicomponent reactions: These reactions combine multiple reactants in a single reaction vessel to form complex products efficiently.
Chemical Reactions Analysis
Ethyl 4-[5-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamoyl]furan-2-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Scientific Research Applications
Ethyl 4-[5-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamoyl]furan-2-yl]benzoate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its benzothiazole moiety, which has shown activity against Mycobacterium tuberculosis.
Biological Research: The compound is used in molecular docking studies to understand its interaction with biological targets.
Industrial Applications: It is explored for its potential use in the synthesis of bioactive molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 4-[5-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamoyl]furan-2-yl]benzoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to inhibit enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial survival. The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to bacterial cell death .
Comparison with Similar Compounds
Ethyl 4-[5-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamoyl]furan-2-yl]benzoate can be compared with other benzothiazole derivatives, such as:
Properties
IUPAC Name |
ethyl 4-[5-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamoyl]furan-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O5S/c1-2-33-27(32)17-9-7-16(8-10-17)22-13-14-23(34-22)25(31)28-18-11-12-19(21(30)15-18)26-29-20-5-3-4-6-24(20)35-26/h3-15,30H,2H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPJXCUECYWUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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